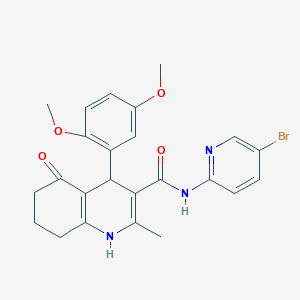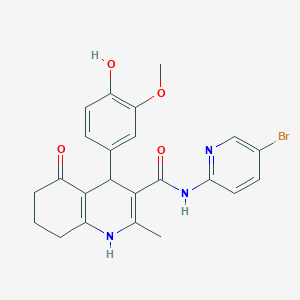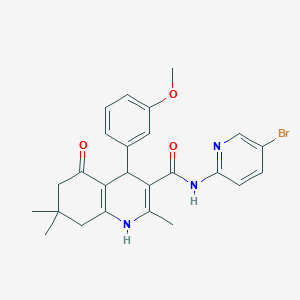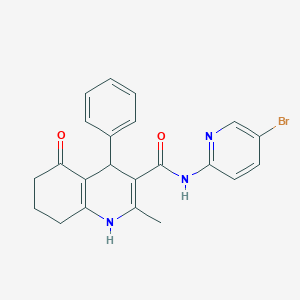![molecular formula C26H24N2OS B304304 (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and pathways involved in cancer cell proliferation, viral replication, and inflammation. It may also modulate the activity of neurotransmitters in the brain, thereby improving cognitive function.
Biochemical and Physiological Effects:
Studies have shown that (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone in lab experiments is its high potency and specificity. This compound has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is the lack of information on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research on (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone. One direction is to study its potential use in combination with other drugs for the treatment of various diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its therapeutic potential. Additionally, further research is needed to explore the potential use of this compound in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone involves the reaction of 2-aminothiophenol and 1,3-cyclooctadiene in the presence of a catalyst, followed by the reaction with 4-bromobiphenyl and then with 2,2-dimethoxypropane. The final product is obtained by the hydrolysis of the intermediate with hydrochloric acid. This method provides a high yield of the desired compound and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has shown potential therapeutic applications in various scientific research fields. It has been studied for its anticancer, antiviral, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone |
|---|---|
Fórmula molecular |
C26H24N2OS |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C26H24N2OS/c27-23-21-16-20-10-4-1-2-7-11-22(20)28-26(21)30-25(23)24(29)19-14-12-18(13-15-19)17-8-5-3-6-9-17/h3,5-6,8-9,12-16H,1-2,4,7,10-11,27H2 |
Clave InChI |
XSLGDOQAJHFAJH-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N |
SMILES canónico |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)
